molecular formula C19H20N2O3S B4955494 (2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid

(2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid

Cat. No. B4955494
M. Wt: 356.4 g/mol
InChI Key: ZAHFRMHMWCBLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid, also known as DMPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. DMPTA is a benzimidazole derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The exact mechanism of action of (2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid is not fully understood, but it is believed to act as a modulator of ion channel activity. (2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been shown to increase the activity of certain ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation. This modulation of ion channel activity may have important implications for the development of new drugs that target these channels.
Biochemical and Physiological Effects:
(2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been shown to have a variety of biochemical and physiological effects. In addition to its modulation of ion channel activity, (2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of (2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid for lab experiments is its ability to modulate ion channel activity, making it a valuable tool for researchers studying these channels. Additionally, (2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been shown to have a variety of other biochemical and physiological effects, making it a versatile tool for researchers in a variety of fields. However, one limitation of (2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on (2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid. One area of interest is the development of (2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid derivatives with improved pharmacokinetic properties, which may make them more suitable for use in drug development. Additionally, further research is needed to fully understand the mechanisms of action of (2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid and its potential applications in a variety of fields, including neuroscience, immunology, and pain research. Finally, more studies are needed to fully assess the safety and toxicity of (2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid, particularly in the context of long-term use.

Synthesis Methods

(2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid can be synthesized through a multistep process that involves the condensation of 2,6-dimethylphenol with 2-chloroethylthioethanol, followed by the reaction of the resulting intermediate with 1H-benzimidazole-2-thiol. The final product is obtained through the esterification of the resulting acid with acetic anhydride. This synthesis method has been well-established in the literature and has been used to produce (2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid in large quantities for research purposes.

Scientific Research Applications

(2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various biological systems. One area of research where (2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been particularly useful is in the study of ion channels, which are important targets for drug development. (2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been shown to modulate the activity of certain ion channels, making it a valuable tool for researchers in this field.

properties

IUPAC Name

2-[2-[2-(2,6-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-6-5-7-14(2)18(13)24-10-11-25-19-20-15-8-3-4-9-16(15)21(19)12-17(22)23/h3-9H,10-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHFRMHMWCBLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCSC2=NC3=CC=CC=C3N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.